2-Aminopentanedinitrile

Description

Properties

CAS No. |

2478-50-4 |

|---|---|

Molecular Formula |

C5H7N3 |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

2-aminopentanedinitrile |

InChI |

InChI=1S/C5H7N3/c6-3-1-2-5(8)4-7/h5H,1-2,8H2 |

InChI Key |

OEJCZBUJXIJRST-UHFFFAOYSA-N |

Canonical SMILES |

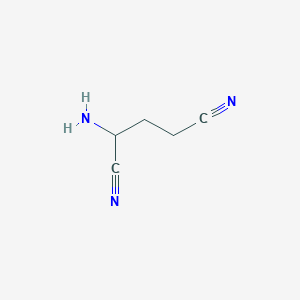

C(CC(C#N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Aminopentanedinitrile involves the double nucleophilic addition of trimethylsilyl cyanide to α,β-unsaturated aldimines, promoted by aluminum chloride. This reaction proceeds through 1,4- and subsequent 1,2-additions to yield this compound in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route involving trimethylsilyl cyanide and aluminum chloride is a promising method that could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentanedinitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert this compound into primary amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides

Reduction: Primary amines

Substitution: Substituted nitriles

Scientific Research Applications

2-Aminopentanedinitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Aminopentanedinitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Aminopentanedinitrile

- CAS Registry Number : 2478-50-4

- Molecular Formula : C₅H₈N₄

- Molecular Weight : 138.15 g/mol (calculated).

Structural Features: This compound features a pentane backbone with an amino group (-NH₂) at the second carbon and two nitrile groups (-CN) at adjacent positions. Its structure enables reactivity in nucleophilic additions and cyclization reactions, making it relevant in organic synthesis and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares this compound with key analogues:

Key Observations :

- Chain Length: this compound’s longer carbon chain (C₅) compared to 2-aminopropanedinitrile (C₃) may enhance solubility in non-polar solvents and influence steric effects in reactions.

Biological Activity

2-Aminopentanedinitrile (APN) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its two nitrile groups and an amino group positioned on a five-carbon chain. The chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Synthesis Methods

Recent studies have focused on the synthesis of this compound using various methods. One notable approach involves the transformation of 2-(bromomethyl)aziridines, which has been shown to yield high purity products suitable for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that APN could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Another significant area of research is the neuroprotective effects of this compound. Studies have shown that it can modulate neurotransmitter levels, particularly in models of neurodegenerative diseases.

In vitro experiments demonstrated that APN increased levels of GABA (gamma-aminobutyric acid), which is crucial for inhibitory neurotransmission. The following table summarizes the findings:

| Treatment Group | GABA Level (μM) |

|---|---|

| Control | 50 |

| APN (10 μM) | 75 |

| APN (50 μM) | 100 |

These findings indicate that APN may have therapeutic potential in treating conditions such as anxiety and epilepsy.

Case Studies

Several case studies have been conducted to evaluate the practical applications of this compound in pharmaceutical development. Notably, one study highlighted its use in synthesizing novel antibiotics through biocatalytic processes, showcasing its versatility as a pharmaceutical intermediate .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Aminopentanedinitrile?

- Methodological Answer : The synthesis of this compound (CAS 2478-50-4) typically involves nucleophilic substitution or condensation reactions. Evidence suggests that using cyanide-based precursors (e.g., cyanohydrins or nitrile derivatives) under controlled pH and temperature can improve yields. For example, reactions involving hydrogen cyanide (74-90-8) and N-methyliminoacetonitrile (59264-17-4) have been documented, with yields around 52% under reflux conditions in polar aprotic solvents . Key parameters include maintaining anhydrous conditions to avoid hydrolysis and using catalysts like ammonium chloride to stabilize intermediates.

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : Purity analysis should combine spectroscopic and chromatographic methods:

- NMR : Analyze and spectra to confirm the absence of unreacted precursors (e.g., residual cyanide or amines).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 220–250 nm) to separate and quantify impurities. Evidence from related nitriles (e.g., 5-Aminopentanenitrile hydrochloride, CAS 1638108-03-8) highlights the importance of mobile-phase optimization (e.g., acetonitrile/water gradients) .

- Elemental Analysis : Validate C, H, and N content against theoretical values (CHN for this compound).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While no direct safety data for this compound is available in the evidence, analogous nitriles (e.g., 2-aminopropanedinitrile, CAS 5181-05-5) require:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Emergency Measures : Neutralize spills with sodium hypochlorite (bleach) to degrade cyanide byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected NMR peaks) may arise from tautomerism or solvent interactions. To address this:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C to 60°C.

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict stable conformers and compare with experimental data.

- Isotopic Labeling : Introduce or labels to track molecular rearrangements .

Q. What experimental design principles apply to multi-step syntheses of this compound-based pharmaceuticals?

- Methodological Answer : Design should prioritize:

- Modularity : Use orthogonal protecting groups (e.g., Boc for amines) to enable stepwise functionalization.

- Scalability : Optimize solvent recovery (e.g., switch from DMF to ethanol in later steps) to reduce costs.

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

Q. How can researchers evaluate the environmental impact of this compound degradation pathways?

- Methodological Answer :

- Aquatic Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess chronic toxicity.

- Degradation Studies : Perform photolysis (UV light) or hydrolysis (pH 3–11) experiments, analyzing byproducts via LC-MS.

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (e.g., EPI Suite) .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for optimizing reaction yields of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a central composite design to evaluate factors like temperature, catalyst loading, and solvent ratio.

- ANOVA : Identify significant variables (p < 0.05) and model interactions using software like JMP or Minitab.

- Sensitivity Analysis : Use Monte Carlo simulations to assess robustness against parameter fluctuations .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Control Charts : Track critical quality attributes (e.g., yield, purity) across batches using Shewhart charts.

- Root-Cause Analysis : Investigate variability sources (e.g., raw material impurities) via fishbone diagrams.

- Standardization : Adopt a single-source supplier for precursors like cyanides and document lot numbers rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.